molecular formula C11H14O2S B1642918 2-Methyl-2-[(4-methylphenyl)thio]-Propanoicacid

2-Methyl-2-[(4-methylphenyl)thio]-Propanoicacid

Cat. No.: B1642918
M. Wt: 210.29 g/mol
InChI Key: SYQQDLZCWDIHNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-[(4-methylphenyl)thio]-Propanoicacid is an organic compound with the molecular formula C11H14O2S This compound is characterized by the presence of a sulfanyl group attached to a propanoic acid backbone, with a methyl group on the second carbon and a 4-methylphenyl group attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(4-methylphenyl)thio]-Propanoicacid can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2-(4-methylphenyl)sulfanylpropanal with an oxidizing agent to form the corresponding carboxylic acid. The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(4-methylphenyl)thio]-Propanoicacid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The methyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-2-[(4-methylphenyl)thio]-Propanoicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(4-methylphenyl)thio]-Propanoicacid involves its interaction with specific molecular targets and pathways. For example, in the context of its antiulcer activity, it has been shown to inhibit the H+/K+ ATPase enzyme in the gastric mucosa, reducing gastric acid secretion . Additionally, it may interact with other enzymes and receptors, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(4-methylphenyl)sulfonylpropanoic acid: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    2-Methyl-2-(4-methylphenyl)propanoic acid: Lacks the sulfanyl group.

    2-(4-Methylphenyl)sulfanylpropanoic acid: Lacks the methyl group on the second carbon.

Uniqueness

2-Methyl-2-[(4-methylphenyl)thio]-Propanoicacid is unique due to the presence of both a sulfanyl group and a methyl group on the propanoic acid backbone. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-methyl-2-(4-methylphenyl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-8-4-6-9(7-5-8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQQDLZCWDIHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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